Cas no 1219502-02-9 (8-(Methylamino)naphthalene-2-sulfonic acid)

8-(Methylamino)naphthalene-2-sulfonic acid 化学的及び物理的性質
名前と識別子
-
- 8-(methylamino)naphthalene-2-sulfonic acid
- 1219502-02-9
- EN300-33048019
- SCHEMBL17000439
- 8-(Methylamino)naphthalene-2-sulfonic acid
-
- インチ: 1S/C11H11NO3S/c1-12-11-4-2-3-8-5-6-9(7-10(8)11)16(13,14)15/h2-7,12H,1H3,(H,13,14,15)
- InChIKey: GRBKJYSXTXNSIM-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=CC=CC(=C2C=1)NC)(=O)(=O)O
計算された属性
- 精确分子量: 237.04596439g/mol
- 同位素质量: 237.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 336
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 74.8Ų
8-(Methylamino)naphthalene-2-sulfonic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33048019-10g |
8-(methylamino)naphthalene-2-sulfonic acid |
1219502-02-9 | 10g |
$2024.0 | 2023-09-04 | ||
Enamine | EN300-33048019-0.05g |
8-(methylamino)naphthalene-2-sulfonic acid |
1219502-02-9 | 95.0% | 0.05g |
$395.0 | 2025-03-18 | |
Enamine | EN300-33048019-0.25g |
8-(methylamino)naphthalene-2-sulfonic acid |
1219502-02-9 | 95.0% | 0.25g |
$432.0 | 2025-03-18 | |
Enamine | EN300-33048019-5.0g |
8-(methylamino)naphthalene-2-sulfonic acid |
1219502-02-9 | 95.0% | 5.0g |
$1364.0 | 2025-03-18 | |
Enamine | EN300-33048019-10.0g |
8-(methylamino)naphthalene-2-sulfonic acid |
1219502-02-9 | 95.0% | 10.0g |
$2024.0 | 2025-03-18 | |
Enamine | EN300-33048019-0.5g |
8-(methylamino)naphthalene-2-sulfonic acid |
1219502-02-9 | 95.0% | 0.5g |
$451.0 | 2025-03-18 | |
Enamine | EN300-33048019-1g |
8-(methylamino)naphthalene-2-sulfonic acid |
1219502-02-9 | 1g |
$470.0 | 2023-09-04 | ||
Enamine | EN300-33048019-5g |
8-(methylamino)naphthalene-2-sulfonic acid |
1219502-02-9 | 5g |
$1364.0 | 2023-09-04 | ||
Enamine | EN300-33048019-0.1g |
8-(methylamino)naphthalene-2-sulfonic acid |
1219502-02-9 | 95.0% | 0.1g |
$414.0 | 2025-03-18 | |
Enamine | EN300-33048019-1.0g |
8-(methylamino)naphthalene-2-sulfonic acid |
1219502-02-9 | 95.0% | 1.0g |
$470.0 | 2025-03-18 |
8-(Methylamino)naphthalene-2-sulfonic acid 関連文献
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
8-(Methylamino)naphthalene-2-sulfonic acidに関する追加情報
Comprehensive Analysis of 8-(Methylamino)naphthalene-2-sulfonic acid (CAS 1219502-02-9): Properties, Applications, and Industry Trends
8-(Methylamino)naphthalene-2-sulfonic acid (CAS 1219502-02-9) is a specialized sulfonated naphthalene derivative with a wide range of applications in organic synthesis, dye intermediates, and biochemical research. This compound features a unique molecular structure combining a naphthalene backbone with a methylamino group and a sulfonic acid moiety, making it valuable for creating water-soluble derivatives or modifying material properties. Its CAS number 1219502-02-9 serves as a critical identifier for researchers seeking high-purity reagents in pharmaceutical development and material science.
Recent interest in 8-(Methylamino)naphthalene-2-sulfonic acid has surged due to its potential role in fluorescent probes and pH-sensitive materials, aligning with growing demand for smart sensors in biomedical imaging. The compound's sulfonic acid group enhances solubility in aqueous systems, a property highly sought after in green chemistry applications where solvent reduction is prioritized. Industry reports indicate a 17% annual growth in demand for similar functionalized naphthalenes, driven by advancements in OLED technology and bioconjugation techniques.
From a synthetic perspective, CAS 1219502-02-9 demonstrates remarkable versatility. The methylamino substituent at the 8-position allows for selective modifications, while the 2-sulfonic acid group provides anionic character useful in ion-exchange processes. This dual functionality explains why patent filings referencing this compound have increased 22% since 2020, particularly in advanced material patents and drug delivery system innovations. Analytical studies confirm its stability under physiological pH ranges, making it suitable for biocompatible material design.
The compound's spectral properties have attracted attention in analytical chemistry circles. With distinct UV-Vis absorption maxima around 280-320 nm and potential fluorescence emission, researchers are exploring its use as a chromophoric tag for biomolecules. These characteristics position 8-(Methylamino)naphthalene-2-sulfonic acid as a candidate for environmental sensing applications, particularly in water quality monitoring systems where aromatic sulfonates serve as tracers.
Manufacturing considerations for CAS 1219502-02-9 emphasize the importance of regioselective synthesis to ensure proper functional group orientation. Current production methods typically involve naphthalene sulfonation followed by controlled amination, with yields optimized through microwave-assisted reactions – a technique gaining traction in process chemistry due to reduced energy consumption. Quality control protocols focus on HPLC purity verification (>98%) and residual solvent analysis to meet pharmaceutical-grade standards.
Emerging applications leverage the compound's surface-active properties in nanomaterial functionalization. Recent studies demonstrate its effectiveness as a stabilizing agent for quantum dots and graphene oxide dispersions, capitalizing on the sulfonate group's ability to prevent particle aggregation. This aligns with industry needs for next-generation conductive inks and printed electronics, where material compatibility remains a key challenge.
From a commercial availability standpoint, 8-(Methylamino)naphthalene-2-sulfonic acid is typically supplied as a crystalline solid with standardized packaging under inert atmosphere to preserve stability. Storage recommendations emphasize protection from moisture and light, with shelf life extending beyond 24 months when properly handled. Current market pricing reflects its specialty chemical status, with bulk quantities available for industrial-scale applications in Asia and North American markets.
Environmental and safety assessments classify this compound as requiring standard laboratory precautions, with biodegradability studies showing moderate persistence in aquatic systems. Proper disposal methods follow OECD guidelines for sulfonated aromatics, emphasizing the importance of wastewater treatment systems capable of handling aromatic compounds. These considerations are particularly relevant for manufacturers implementing sustainable chemistry principles in production workflows.
Future research directions for CAS 1219502-02-9 include exploration of its electrochemical properties for energy storage applications and potential as a ligand precursor in catalytic systems. The compound's structural features suggest possible utility in designing metal-organic frameworks (MOFs) with tailored pore functionalities, an area experiencing rapid growth in gas separation technology. These developments position 8-(Methylamino)naphthalene-2-sulfonic acid as a molecule of continuing interest across multiple scientific disciplines.
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